An In-depth Technical Guide to 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates established principles of benzoxazinone chemistry to project its chemical profile and explore its potential applications.
Introduction: The Significance of the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been reported to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of a nitro group, a well-known pharmacophore, onto the benzoxazinone core is a strategic approach to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and providing new avenues for therapeutic development. This guide focuses on the 2-methyl-6-nitro derivative, outlining its structure, a proposed synthetic route, and its anticipated chemical and biological properties based on the extensive knowledge of related compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is characterized by a fused benzene and a 1,3-oxazin-4-one ring. A methyl group is attached at the 2-position, and a nitro group is substituted at the 6-position of the bicyclic system.
Table 1: Predicted Physicochemical Properties of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one
| Property | Predicted Value | Remarks |
| Molecular Formula | C₉H₆N₂O₄ | Based on chemical structure. |
| Molecular Weight | 206.16 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow crystalline solid | Inferred from related nitro-aromatic compounds. |
| Melting Point | > 200 °C | Expected to be significantly higher than the parent compound (2-methyl-4H-3,1-benzoxazin-4-one, m.p. 79-82 °C) due to the presence of the polar nitro group and increased molecular symmetry. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO and DMF. | The nitro group increases polarity, but the overall aromatic character suggests limited aqueous solubility.[4] |
| pKa | Weakly acidic | The lactone and the aromatic ring system contribute to its chemical character. |
Synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one: An Experimental Protocol
The synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one can be achieved through the cyclization of 2-amino-5-nitrobenzoic acid with acetic anhydride. This method is a standard and efficient route for the preparation of 2-methyl substituted 4H-3,1-benzoxazin-4-ones.[2][5]
Experimental Workflow: Synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one
Caption: Synthetic workflow for 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.
Detailed Step-by-Step Methodology:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol).
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Reagent Addition: To the flask, add acetic anhydride (15 mL, excess) as both the acetylating agent and the solvent.
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Cyclization: Heat the mixture to reflux (approximately 140 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water to remove any unreacted starting material and acetic acid, followed by a wash with a small volume of cold ethanol to remove any residual impurities.
-
Drying: Dry the purified 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one in a vacuum oven to obtain the final product.
Spectral Data and Characterization
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¹H NMR (DMSO-d₆, 400 MHz):
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Aromatic protons would appear in the range of δ 7.5-8.5 ppm. The protons on the benzene ring will show a characteristic splitting pattern influenced by the nitro and the heterocyclic ring.
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The methyl protons at the 2-position would exhibit a singlet at approximately δ 2.4-2.6 ppm.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
The carbonyl carbon of the lactone would be observed around δ 160-165 ppm.
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The carbon bearing the methyl group (C2) would appear around δ 150-155 ppm.
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Aromatic carbons would resonate in the region of δ 110-150 ppm.
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The methyl carbon would be found upfield, around δ 20-25 ppm.
-
-
IR (KBr, cm⁻¹):
-
A strong absorption band for the C=O stretching of the lactone is expected around 1750-1770 cm⁻¹.
-
Characteristic peaks for the C=N stretching will be present around 1610-1630 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations of the nitro group will appear around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be observed at m/z = 206.
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Potential Biological Activity and Therapeutic Applications
The benzoxazinone scaffold is a versatile platform for the development of new therapeutic agents.[1][8] The parent compound, 2-methyl-4H-3,1-benzoxazin-4-one, has been investigated for its antifungal properties.[4] The introduction of a nitro group can significantly impact the biological activity of a molecule.
Potential Signaling Pathway Interactions
Caption: Potential biological targets and therapeutic applications of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.
Based on the known activities of related benzoxazinones, 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is a promising candidate for investigation in the following areas:
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Antimicrobial Agents: The benzoxazinone core is known to possess antibacterial and antifungal activities.[4][5] The nitro group can enhance this activity by acting as an electron-withdrawing group, potentially leading to the development of new antibiotics or antifungals.
-
Anti-inflammatory Drugs: Several benzoxazinone derivatives have shown potent anti-inflammatory effects.[3] Further studies could explore the potential of the title compound to inhibit key enzymes in the inflammatory cascade.
-
Anticancer Therapeutics: The structural similarity to other nitrogen-containing heterocycles with anticancer properties suggests that this compound could be evaluated for its cytotoxic effects against various cancer cell lines.[9]
Conclusion and Future Directions
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one represents a molecule of high interest for further research and development. This guide has provided a theoretical framework for its synthesis and a projection of its key physicochemical and biological properties based on well-established chemical principles and data from structurally related compounds.
Future research should focus on the practical synthesis and full spectroscopic characterization of this compound to validate the predicted data. Subsequently, a comprehensive biological evaluation is warranted to explore its potential as a novel therapeutic agent in the fields of infectious diseases, inflammation, and oncology. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the investigation of this promising chemical entity.
References
- Formulation of 2-methyl-3,1-(4H)
- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (URL not available)
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
Synthesis and in vitro and in vivo evaluation of the 2-(6'methoxy-3',4'-dihydro-1'-naphtyl)-4H-3,1-benzoxazin-4-one as a new potent substrate inhibitor of human leukocyte elastase. [Link]
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Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]
-
Synthesis of 2-Methyl/phenyl–6&8disubstituted–1,3-benzoxazine-4–ones as potential Antimicrobial Agents. [Link]
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Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. [Link]
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Synthesis and biological evaluation of 4H-benzo[e][1][4]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. [Link]
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Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][1][4]–oxazin–4–one and 3 o. [Link]
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Chemical Properties of 4H-3,1-Benzoxazin-4-one, 2-methyl- (CAS 54789-69-4). [Link]
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one. [Link]
-
1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]
-
Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][1][4]oxazin‐4‐one under Microwave Irradiation Conditions. [Link]
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